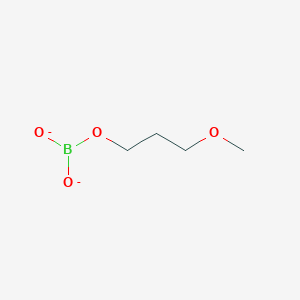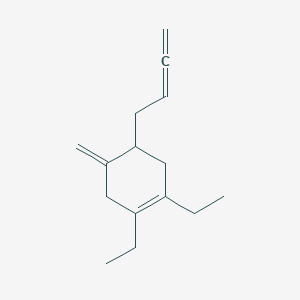
4-(Buta-2,3-dien-1-yl)-1,2-diethyl-5-methylidenecyclohex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Buta-2,3-dien-1-yl)-1,2-diethyl-5-methylidenecyclohex-1-ene is an organic compound with a complex structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Buta-2,3-dien-1-yl)-1,2-diethyl-5-methylidenecyclohex-1-ene typically involves multi-step organic reactions. One common method involves the reaction of buta-2,3-dien-1-ol with appropriate reagents to form the desired compound. The reaction conditions often include the use of catalysts such as copper iodide (CuI) and solvents like tetrahydrofuran (THF). The reaction mixture is usually heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-(Buta-2,3-dien-1-yl)-1,2-diethyl-5-methylidenecyclohex-1-ene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like H₂O₂, reducing agents like LiAlH₄, and various catalysts. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield epoxides or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of new functionalized derivatives of the original compound.
Scientific Research Applications
4-(Buta-2,3-dien-1-yl)-1,2-diethyl-5-methylidenecyclohex-1-ene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and as a probe for investigating biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Buta-2,3-dien-1-yl)-1,2-diethyl-5-methylidenecyclohex-1-ene involves its interaction with molecular targets such as enzymes. For instance, it acts as an inhibitor of spermine oxidase, reducing the production of reactive oxygen species (ROS) and preventing DNA damage . This inhibition can lead to decreased tumor incidence, making it a potential chemopreventive agent .
Comparison with Similar Compounds
Similar Compounds
N1,N4-di(buta-2,3-dien-1-yl)butane-1,4-diamine: Another compound with similar structural features and enzyme inhibition properties.
4-(buta-2,3-dien-1-yl)-N,N-dimethylaniline: Shares the buta-2,3-dien-1-yl group and exhibits similar reactivity.
Uniqueness
4-(Buta-2,3-dien-1-yl)-1,2-diethyl-5-methylidenecyclohex-1-ene is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
388606-30-2 |
|---|---|
Molecular Formula |
C15H22 |
Molecular Weight |
202.33 g/mol |
InChI |
InChI=1S/C15H22/c1-5-8-9-15-11-14(7-3)13(6-2)10-12(15)4/h8,15H,1,4,6-7,9-11H2,2-3H3 |
InChI Key |
GPVZUJVKKRJRQA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(CC(=C)C(C1)CC=C=C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


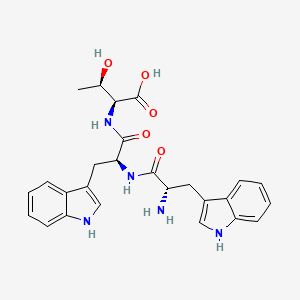

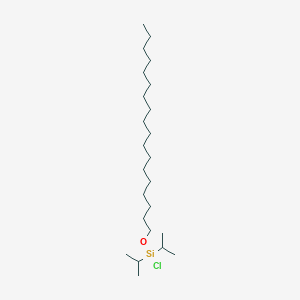
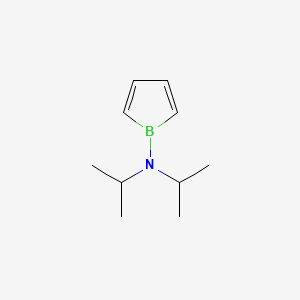
![2,5-Methano-5h-[1,5,3]dioxazepino[3,2-a]benzimidazole](/img/structure/B14250245.png)
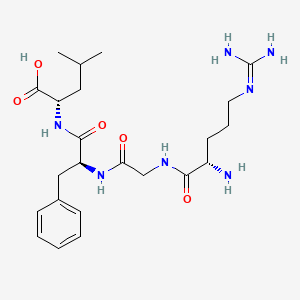
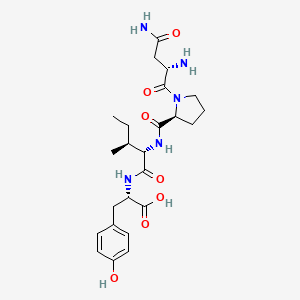
![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,2-oxo-3,6-diphenyl-,1,1-dimethylethyl ester,(3S,5S,6R)-](/img/structure/B14250255.png)
![Formic acid;2-[2-(2-hexoxyethoxy)ethoxy]ethanol](/img/structure/B14250268.png)
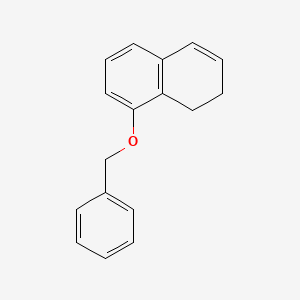
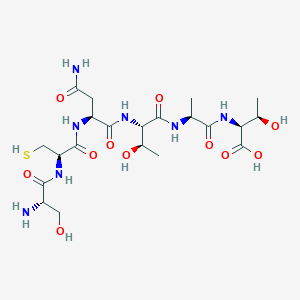
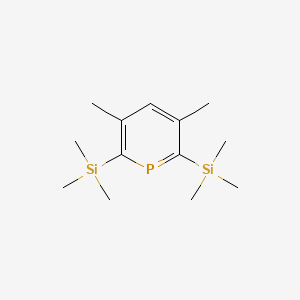
![Phosphonic acid, [2-(2,5-dimethoxyphenyl)-2-oxoethyl]-, dimethyl ester](/img/structure/B14250286.png)
